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molecular formula C5H3NO B073164 2-Furonitrile CAS No. 617-90-3

2-Furonitrile

Cat. No. B073164
M. Wt: 93.08 g/mol
InChI Key: YXDXXGXWFJCXEB-UHFFFAOYSA-N
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Patent
US07405064B2

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.78 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2381 g of 2-furancarbonitrile. The final concentration of 2-furancarbonitrile was 0.506 M. The reaction mixture was mixed on a rotating platform at 23° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-furancarbonitrile was 100%, and the yields of 2-furancarboxamide and 2-furancarboxylic acid were 99% and 0%, respectively.
Name
potassium phosphate
Quantity
3.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2381 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]#[N:15].C(#N)C.[OH2:19].CN(C)[C:22](=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=CC=1>C(#N)C>[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]([NH2:15])=[O:29].[O:19]1[CH:26]=[CH:27][CH:28]=[C:23]1[C:22]([OH:29])=[O:2] |f:0.1.2.3,5.6|

Inputs

Step One
Name
potassium phosphate
Quantity
3.78 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
suspension
Quantity
1 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0.2381 g
Type
reactant
Smiles
O1C(=CC=C1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C#N
Step Four
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)#N.O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C1=CC=CC=C1)=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C#N
Step Six
Name
Quantity
0.9 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry cell weight E
CUSTOM
Type
CUSTOM
Details
wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0)
ADDITION
Type
ADDITION
Details
The reaction mixture was mixed on a rotating platform at 23° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)N
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07405064B2

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.78 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2381 g of 2-furancarbonitrile. The final concentration of 2-furancarbonitrile was 0.506 M. The reaction mixture was mixed on a rotating platform at 23° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-furancarbonitrile was 100%, and the yields of 2-furancarboxamide and 2-furancarboxylic acid were 99% and 0%, respectively.
Name
potassium phosphate
Quantity
3.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2381 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]#[N:15].C(#N)C.[OH2:19].CN(C)[C:22](=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=CC=1>C(#N)C>[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]([NH2:15])=[O:29].[O:19]1[CH:26]=[CH:27][CH:28]=[C:23]1[C:22]([OH:29])=[O:2] |f:0.1.2.3,5.6|

Inputs

Step One
Name
potassium phosphate
Quantity
3.78 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
suspension
Quantity
1 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0.2381 g
Type
reactant
Smiles
O1C(=CC=C1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C#N
Step Four
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)#N.O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C1=CC=CC=C1)=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C#N
Step Six
Name
Quantity
0.9 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry cell weight E
CUSTOM
Type
CUSTOM
Details
wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0)
ADDITION
Type
ADDITION
Details
The reaction mixture was mixed on a rotating platform at 23° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)N
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07405064B2

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.78 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2381 g of 2-furancarbonitrile. The final concentration of 2-furancarbonitrile was 0.506 M. The reaction mixture was mixed on a rotating platform at 23° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-furancarbonitrile was 100%, and the yields of 2-furancarboxamide and 2-furancarboxylic acid were 99% and 0%, respectively.
Name
potassium phosphate
Quantity
3.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2381 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]#[N:15].C(#N)C.[OH2:19].CN(C)[C:22](=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=CC=1>C(#N)C>[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]([NH2:15])=[O:29].[O:19]1[CH:26]=[CH:27][CH:28]=[C:23]1[C:22]([OH:29])=[O:2] |f:0.1.2.3,5.6|

Inputs

Step One
Name
potassium phosphate
Quantity
3.78 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
suspension
Quantity
1 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0.2381 g
Type
reactant
Smiles
O1C(=CC=C1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C#N
Step Four
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)#N.O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C1=CC=CC=C1)=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C#N
Step Six
Name
Quantity
0.9 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry cell weight E
CUSTOM
Type
CUSTOM
Details
wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0)
ADDITION
Type
ADDITION
Details
The reaction mixture was mixed on a rotating platform at 23° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)N
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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